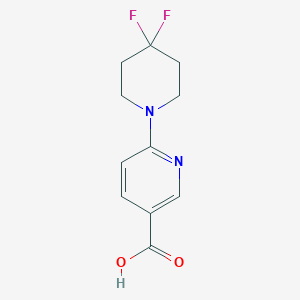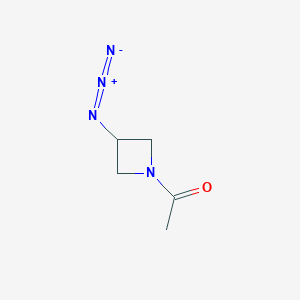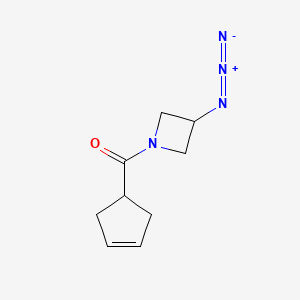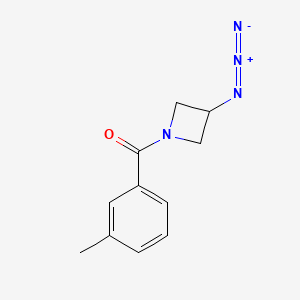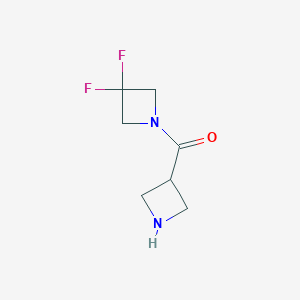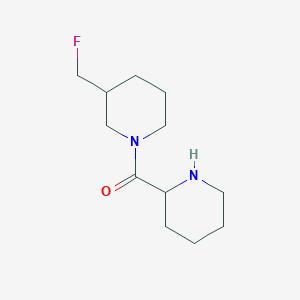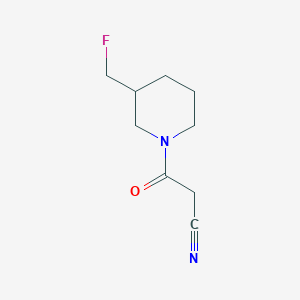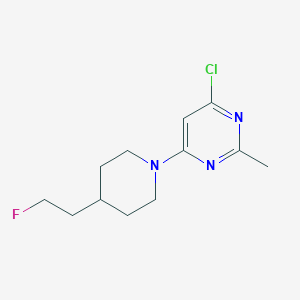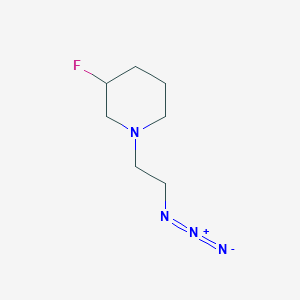
1-(2-叠氮乙基)-3-氟哌啶
描述
1-(2-Azidoethyl)-3-fluoropiperidine is a useful research compound. Its molecular formula is C7H13FN4 and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Azidoethyl)-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Azidoethyl)-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成途径和构件应用
相关氟哌啶衍生物的一个显着应用是它们在药物化学中作为关键构件的用途。例如,已经描述了 3-氨基甲基-3-氟哌啶的合成,突出了它们作为具有潜在治疗应用的新化学实体开发中的中间体的意义 (Van Hende, Verniest, Thuring, Macdonald, Deroose, & Kimpe, 2009)。此类化合物通过一系列步骤从 3-氯丙基-2-氰基乙酸乙酯合成,说明了氟哌啶衍生物在合成化学中的多功能性。
放射性示踪剂开发的进展
在诊断成像领域,氟哌啶衍生物因其在正电子发射断层扫描 (PET) 成像中的潜力而被探索。对 1,4-二取代 3-[(18)F]氟哌啶进行放射性标记的研究旨在开发用于 PET 的新放射性示踪剂,展示了氟哌啶衍生物在增强神经系统疾病成像技术中的应用 (Koudih, Gilbert, Dhilly, Abbas, Barré, Debruyne, & Sobrio, 2012)。尽管在为特定受体成像实现令人满意的脑摄取方面存在挑战,但这些研究强调了该化合物在诊断工具开发中的效用。
对映选择性合成和物理化学研究
已经对 3-氨基-和 3-酰胺基氟哌啶的对映选择性合成进行了进一步研究,揭示了它们的物理化学性质和作为氟化药物化合物的潜力。这项工作不仅展示了这些衍生物的合成可及性,还展示了它们受氟原子存在影响的改性物理化学性质,例如 pKa 和亲脂性,这对于新药设计至关重要 (Orliac, Routier, Charvillon, Sauer, Bombrun, Kulkarni, Pardo, & Cossy, 2014)。
在有机合成和氟化反应中的应用
氟哌啶衍生物,包括具有叠氮化物和氟功能的衍生物,在有机合成中发挥着重要作用,特别是在氟化反应中。这些化合物用作将氟引入有机分子的中间体,这种修饰可以显着改变所得化合物的生物活性和物理化学性质。例如,开发用于氟化试剂的 N-氟胺及其类似物证明了这些衍生物在合成氟化有机分子中的广泛用途,这些分子在药物和农用化学品中越来越重要 (Furin & Fainzil’berg, 2000)。
作用机制
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Azidoethyl)-3-fluoropiperidine”. The azide group could potentially undergo a click reaction with alkynes present in biological systems, forming a 1,2,3-triazole . The fluorine atom might influence the compound’s lipophilicity, potentially affecting its interaction with biological targets.
Biochemical pathways
Azides have been used in the study of various biochemical pathways, including protein ubiquitination .
Action environment
The action of “1-(2-Azidoethyl)-3-fluoropiperidine” could be influenced by various environmental factors. For instance, the pH and temperature could affect the reactivity of the azide group .
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through azide-alkyne cycloaddition reactions. The nature of these interactions is primarily covalent, as the azide group of 1-(2-Azidoethyl)-3-fluoropiperidine reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages . This reaction is widely used in bioconjugation and labeling of biomolecules, enabling the study of protein-protein interactions, enzyme activities, and cellular processes.
Cellular Effects
1-(2-Azidoethyl)-3-fluoropiperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in oxidative stress responses and redox homeostasis . By modulating the expression of genes such as heme oxygenase-1, 1-(2-Azidoethyl)-3-fluoropiperidine can enhance the cellular antioxidant capacity and protect cells from oxidative damage. Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Azidoethyl)-3-fluoropiperidine involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound can bind to specific enzymes and proteins, either inhibiting or activating their functions depending on the context . For example, 1-(2-Azidoethyl)-3-fluoropiperidine can inhibit the activity of lipase enzymes, thereby affecting lipid metabolism and potentially serving as an anti-obesity agent . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and phenotype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoethyl)-3-fluoropiperidine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain oxidizing agents . Long-term exposure to 1-(2-Azidoethyl)-3-fluoropiperidine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3-fluoropiperidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant capacity and protect against oxidative stress . At higher doses, 1-(2-Azidoethyl)-3-fluoropiperidine can exhibit toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
1-(2-Azidoethyl)-3-fluoropiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels . For example, 1-(2-Azidoethyl)-3-fluoropiperidine has been shown to modulate the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3-fluoropiperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . The localization and accumulation of 1-(2-Azidoethyl)-3-fluoropiperidine within cells can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-3-fluoropiperidine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . The localization of 1-(2-Azidoethyl)-3-fluoropiperidine within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-(2-azidoethyl)-3-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-7-2-1-4-12(6-7)5-3-10-11-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYXRJJBYUKYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


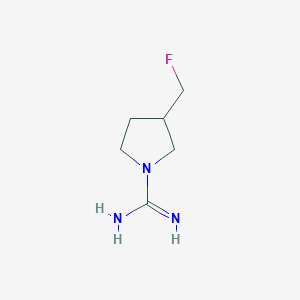
![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)

